4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride
Description
4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated indazole core with an amine group at the 3-position. Its molecular formula is C₇H₁₄Cl₂N₃, and it exists as a dihydrochloride salt to enhance solubility and stability. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in neurological and oncological research .
The synthesis typically involves cyclization reactions of substituted hydrazines with cyclic ketones, followed by salt formation with hydrochloric acid. Characterization methods include NMR, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity and structure .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-7-5-3-1-2-4-6(5)9-10-7;;/h1-4H2,(H3,8,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSVMMDOJWEUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone Intermediate Formation
The synthesis typically begins with substituted cyclohexanone derivatives, which serve as precursors for constructing the indazole core. In a representative procedure, diketocyclohexanone intermediates are generated via aldol condensation between acetylacetone and heteroaromatic aldehydes in dimethylsulfoxide (DMSO) under basic conditions (e.g., piperidine). For example, reacting indole-3-carbaldehyde with acetylacetone yields 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone, a critical intermediate. This step achieves yields exceeding 90% due to the electrophilic activation of the aldehyde carbonyl group.
Key spectroscopic data for intermediates include:
Hydrazine-Mediated Cyclization
The cyclohexanone intermediate undergoes cyclization with hydrazine hydrate (2.1 equiv) in methanol under reflux to form the tetrahydroindazole scaffold. This step involves nucleophilic attack of hydrazine on the diketone moiety, followed by dehydration and aromatization. Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 5–8 hours. Post-reaction, the mixture is acidified with 10% HCl, quenched in ice-cold water, and vacuum-dried to isolate the free base.
Representative Yield : 65–75% for analogous indazole derivatives.
Dihydrochloride Salt Formation
Acidification and Crystallization
The free base (4,5,6,7-tetrahydro-2H-indazol-3-ylamine) is treated with concentrated hydrochloric acid in ethanol to form the dihydrochloride salt. The solution is stirred at 5–25°C until precipitation completes, followed by filtration and recrystallization from ethanol/water mixtures. This step ensures high purity (>95%) by removing residual organic impurities.
Critical Parameters :
-
Molar Ratio : 1:2 (free base:HCl) to ensure complete protonation of both amine groups.
-
Temperature Control : Below 25°C prevents decomposition of the acid-sensitive indazole core.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of the dihydrochloride salt exhibit characteristic peaks:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms molecular integrity:
Comparative Analysis of Synthetic Methods
The cyclohexanone route offers superior yields and shorter reaction times, making it preferable for large-scale synthesis. In contrast, patent-based methods, while effective for specialized derivatives, involve cumbersome protection/deprotection steps.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate and phenylhydrazine . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of 4,5,6,7-tetrahydro-2H-indazole, which have been tested for antimicrobial, analgesic, and anti-inflammatory activities .
Scientific Research Applications
Antitumor Activity
Research indicates that indazole derivatives, including 4,5,6,7-tetrahydro-2H-indazol-3-ylamine dihydrochloride, exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor growth in various cancer models. A study highlighted the compound's capability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme often overexpressed in tumors that contributes to immune evasion. The compound demonstrated an IC50 value of 5.3 μM against IDO1, suggesting its potential as an anticancer agent through immune modulation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human biopsy assays. This suggests that it may be beneficial in treating chronic inflammatory diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes relevant to disease mechanisms:
- Aurora Kinases : Certain derivatives have displayed selective inhibition of Aurora A and B kinases, which are critical for cell cycle regulation. Compounds showed IC50 values as low as 0.015 μM against Aurora B .
- Cyclooxygenase (COX) Inhibition : Some derivatives exhibited moderate COX-2 inhibitory activity (36–50% at 10 μM), indicating potential use in pain management and anti-inflammatory therapies .
In addition to its pharmacological applications, this compound can serve as a building block in material science for developing novel polymers or as a precursor for synthesizing new materials with specific electronic or optical properties.
Case Studies
Several case studies have documented the efficacy of indazole derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Pramipexole Dihydrochloride Monohydrate
- Structure: (6S)-6-N-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride monohydrate.
- Key Differences :
- The benzothiazole ring replaces the indazole core.
- A propylamine substituent at position 6 enhances dopamine receptor affinity.
- Applications : Clinically used as a dopamine agonist for Parkinson’s disease and restless legs syndrome.
- Pharmacokinetics : High oral bioavailability (>90%) due to the dihydrochloride salt form, which improves water solubility compared to free bases .
3-(Chloromethyl)-4,5,6,7-Tetrahydro-1H-indazole Hydrochloride
- Structure : C₈H₁₂Cl₂N₂, featuring a chloromethyl group at the 3-position.
- Lower molecular weight (207.1 g/mol) compared to the target compound.
Tetrahydroindazole Derivatives with Anti-Tumor Activity
- Examples :
- N-Methyl-4,5,6,7-tetrahydro-1H-indol-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide (Compound 51)
- Fluorophenyl-substituted analogs (Compound 52)
- Key Differences :
- Imidazo[1,5-a]pyridine or fluorophenyl moieties enhance binding to human dihydroorotate dehydrogenase (DHODH), a target in cancer therapy.
- Lower water solubility compared to the dihydrochloride salt form of the target compound.
- Pharmacological Data: IC₅₀ values for DHODH inhibition range from 10–50 nM. Improved tumor growth suppression in xenograft models compared to reference standards like caffeine .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (pH 7.4) | Primary Application |
|---|---|---|---|---|---|
| Target Compound | C₇H₁₄Cl₂N₃ | 226.11 | 3-Amine | 25 mg/mL | Neurological/Oncological R&D |
| Pramipexole Dihydrochloride Monohydrate | C₁₀H₂₁Cl₂N₃S·H₂O | 302.73 | 6-Propylamine, Benzothiazole | >50 mg/mL | Parkinson’s Disease Therapy |
| 3-(Chloromethyl)-Analog | C₈H₁₂Cl₂N₂ | 207.10 | 3-Chloromethyl | 5 mg/mL | Synthetic Intermediate |
| Compound 51 (Anti-Tumor Derivative) | C₁₇H₂₂N₄O | 298.39 | Imidazo[1,5-a]pyridine | <1 mg/mL | DHODH Inhibition |
Biological Activity
4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (CAS No. 1376043-30-9) is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula: CHClN
- Molecular Weight: 173.643 g/mol
- CAS Number: 1376043-30-9
Synthesis
The synthesis of this compound typically involves the condensation of phenylhydrazine with appropriate carbonyl compounds. Variations in the synthesis can lead to different derivatives with distinct biological activities.
Antiinflammatory Properties
Research has indicated that derivatives of tetrahydro-indazoles exhibit significant anti-inflammatory activity. In a study focusing on 1-aryl-4,5,6,7-tetrahydro-1H-indazole derivatives, the most active compound demonstrated an ED50 value of 3.5 mg/kg in carrageenan-induced edema models . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance anti-inflammatory effects.
Enzyme Inhibition
A notable area of research involves the inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. Compounds based on the indazole scaffold have been synthesized and evaluated for their HNE inhibitory activity. For instance, certain derivatives exhibited Ki values in the low nanomolar range (6–35 nM), indicating potent inhibition . The kinetic studies confirmed that these compounds act as competitive inhibitors.
Anticancer Activity
Indazole derivatives have shown promise in anticancer research. A study reported that specific 1H-indazole compounds exhibited selective inhibition against various cancer cell lines with IC50 values ranging from single-digit nanomolar to micromolar levels . This highlights the potential of tetrahydro-indazoles in cancer therapeutics.
Case Studies
| Study | Compound | Activity | ED50/Ki/IC50 Value |
|---|---|---|---|
| Study on anti-inflammatory activity | 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Anti-inflammatory | ED50 = 3.5 mg/kg |
| HNE inhibition study | Various tetrahydro-indazole derivatives | HNE inhibitor | Ki = 6–35 nM |
| Anticancer evaluation | Indazole derivatives | Anticancer | IC50 = Single-digit nM to µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions using solvents such as DCM, DMF, or THF, with catalysts and optimized reaction temperatures. For example, derivatives are synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography with gradients of ethyl acetate, methanol, or dichloromethane. Structural confirmation is achieved through H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments in the tetrahydroindazole core .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% in most studies) .
- Mass Spectrometry (ESI-MS/HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography (SHELX) : For resolving crystal structures, particularly when studying enzyme-inhibitor complexes .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : The compound and its derivatives are studied for:
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Critical in pyrimidine biosynthesis, with anti-tumor implications. Activity is assessed via enzyme kinetics and cellular proliferation assays .
- Lysine-Specific Demethylase 1 (LSD1) Inhibition : Evaluated using histone methylation assays (e.g., H3K4/H3K9 methylation) in cancer models .
- Dopamine Receptor Modulation : Structural analogs (e.g., pramipexole derivatives) suggest potential neurological applications, tested via receptor-binding assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Screening : Palladium or copper catalysts for cross-coupling reactions.
- Temperature Control : Lower temperatures reduce side reactions in sensitive steps.
- Purification Techniques : Gradient elution in column chromatography (e.g., 0–10% methanol in DCM) enhances separation .
Q. How do structural modifications of the tetrahydroindazole core influence inhibitory activity against dihydroorotate dehydrogenase?
- Methodological Answer : Systematic modifications (e.g., fluorination, alkylation) at positions 3 and 4 of the indazole ring are tested via:
- Enzyme Assays : IC determination using recombinant DHODH.
- Molecular Docking : Computational models predict binding interactions with the enzyme’s flavin mononucleotide (FMN) site.
- Comparative Analysis : Derivatives with electron-withdrawing groups show enhanced activity, as seen in kinetic studies .
Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Crystallographic Analysis : Resolve co-crystal structures using SHELX software to visualize inhibitor-enzyme interactions .
- Kinetic Profiling : Measure values and inhibition modes (competitive/non-competitive) via Michaelis-Menten plots.
- Cellular Validation : siRNA knockdown of target enzymes to confirm on-target effects in cancer cell lines .
Q. How should contradictory data regarding the compound’s biological activity be addressed?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in proliferation assays) and use isogenic cell lines.
- Solubility Differences : Pre-test compound solubility in buffer systems (e.g., PBS at pH 7.4) to ensure consistent dosing .
- Metabolic Stability : Use liver microsome assays to identify metabolite interference .
Q. What in vitro and in vivo models are appropriate for evaluating the anti-tumor efficacy of this compound?
- Methodological Answer :
- In Vitro :
- MTT/Proliferation Assays : Dose-response curves in leukemia (e.g., HL-60) or solid tumor lines.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
- In Vivo :
- Xenograft Models : Subcutaneous tumor implants in immunodeficient mice, with oral or intraperitoneal dosing.
- Pharmacokinetics : Plasma half-life determination via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
